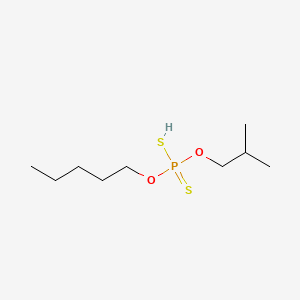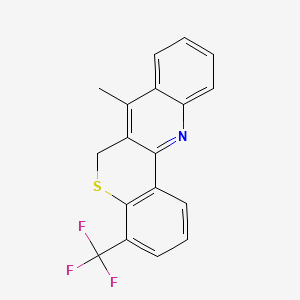
6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound is notable for its unique structure, which includes a benzothiopyranoquinoline core with methyl and trifluoromethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6H-(1)Benzothiopyrano(4,3-b)quinoline: The parent compound without the methyl and trifluoromethyl substituents.
7-methyl-6H-(1)Benzothiopyrano(4,3-b)quinoline: A similar compound with only the methyl substituent.
4-(trifluoromethyl)-6H-(1)Benzothiopyrano(4,3-b)quinoline: A similar compound with only the trifluoromethyl substituent.
Uniqueness
The presence of both methyl and trifluoromethyl groups in 6H-(1)Benzothiopyrano(4,3-b)quinoline, 7-methyl-4-(trifluoromethyl)- imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Properties
CAS No. |
52833-88-2 |
|---|---|
Molecular Formula |
C18H12F3NS |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-methyl-4-(trifluoromethyl)-6H-thiochromeno[4,3-b]quinoline |
InChI |
InChI=1S/C18H12F3NS/c1-10-11-5-2-3-8-15(11)22-16-12-6-4-7-14(18(19,20)21)17(12)23-9-13(10)16/h2-8H,9H2,1H3 |
InChI Key |
UKLFJFCNZBBLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CSC3=C(C2=NC4=CC=CC=C14)C=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
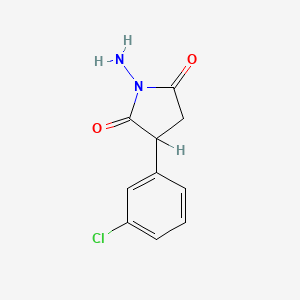
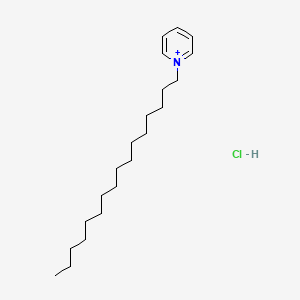
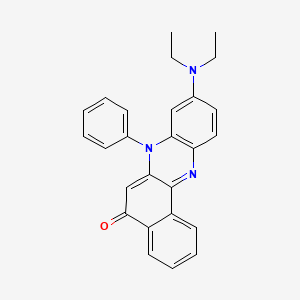
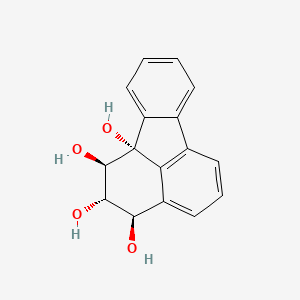
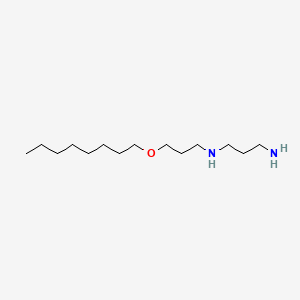

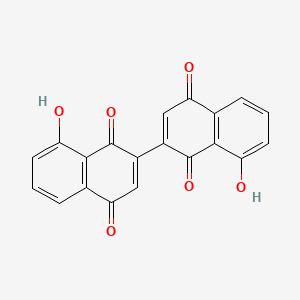
![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
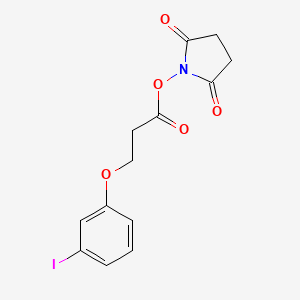
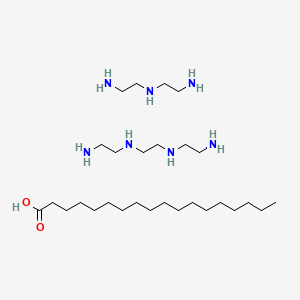
![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)

